2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
phenyl-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O3/c25-24(26,27)17-10-12-28-21(14-17)32-18-11-13-29(15-18)23(31)20-9-5-4-8-19(20)22(30)16-6-2-1-3-7-16/h1-10,12,14,18H,11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGJXWPRMXVLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoylphenyl intermediate, followed by the introduction of the pyrrolidine ring and the trifluoromethyl-substituted pyridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Compounds: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) .
- Key Features :
- Both contain pyridine rings with trifluoromethyl substituents.
- UDO includes a piperazine linker, while UDD has a piperidine-piperidyl scaffold.
- Pharmacological Activity: Inhibit non-azolic CYP51 enzymes, showing anti-Trypanosoma cruzi activity comparable to posaconazole. The trifluoromethyl group enhances target affinity and metabolic resistance.
- Comparison :
- Unlike the target compound, UDO/UDD lack the benzoyl-pyrrolidine moiety but share the trifluoromethyl-pyridine motif. Their activity highlights the importance of trifluoromethyl in antiparasitic drug design.
Patent Compounds with Trifluoromethyl-Pyridine Motifs
- Examples :
- Key Features :
- Multiple trifluoromethyl groups and heterocyclic scaffolds (pyridine, imidazopyridine).
- Designed for insecticidal or acaricidal applications (e.g., tyclopyrazoflor, sarolaner).
- Comparison :
- The target compound’s benzoyl-pyrrolidine group may confer distinct binding properties compared to the sulfonyl or carboxamide substituents in these patented insecticides.
Oxidative Ring-Closure Approaches
- Triazolopyridine Synthesis :
Multi-Step Pyridine Functionalization
- Example: Synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives involves condensation and cyclization steps .
- Comparison :
- Similar multi-step strategies may apply to the target compound, particularly for introducing the benzoylbenzoyl-pyrrolidine moiety.
Pharmacological and Physicochemical Properties
Binding Affinity and Target Interactions
- Computational Insights :
- Comparison :
- UDO/UDD’s piperazine/piperidine systems facilitate CYP51 binding via charge interactions, whereas the target compound’s larger hydrophobic groups might favor different targets.
Metabolic Stability and Bioavailability
Data Tables
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Biological Activity
The compound 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine , with a CAS number of 2097867-01-9 , is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.5 g/mol . The structure features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a pyrrolidine derivative containing a benzoylbenzoyl moiety. This unique combination suggests potential interactions with various biological targets.
The precise mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Some derivatives have demonstrated notable antimicrobial effects, suggesting that this compound could function similarly.
Antimicrobial Effects
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing trifluoromethyl groups have shown significant antifungal activity against various pathogens, with effective concentrations often lower than those of established antifungal agents .
| Compound | Pathogen Tested | EC50 (μg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| 6s | Xanthomonas oryzae | 4.10 | 87.49 |
| Pyr | Control | 31.25 | - |
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of several benzoylurea derivatives, noting that compounds similar to this compound exhibited significant activity against fungal strains such as Candida and Aspergillus, outperforming conventional treatments .
- Antibacterial Properties : Another investigation revealed that the compound demonstrated an inhibition rate of 59.39% against Colletotrichum species in vivo at a concentration of 25 μg/mL , indicating promising antibacterial properties .
Biochemical Analysis
The biochemical properties of this compound suggest it may interact with various cellular components:
- Membrane Permeability : Studies indicate alterations in membrane permeability in treated cells, leading to increased susceptibility to lysis.
- Reactive Oxygen Species (ROS) : The compound appears to induce ROS production, which can trigger apoptotic pathways in certain cancer cell lines.
Q & A
Q. What are common synthetic routes for this compound, and what are their limitations?
- Synthesis typically involves: (i) Coupling reactions (e.g., amide bond formation between benzoyl chlorides and pyrrolidine derivatives using triethylamine as a base). (ii) Etherification of the pyrrolidine oxygen with a pyridine derivative under Mitsunobu conditions (e.g., DIAD/TPP). Limitations include low yields in stereoselective steps (e.g., pyrrolidine functionalization) and purification challenges due to hydrophobic intermediates. Optimizing reaction solvents (e.g., DMF vs. THF) can improve efficiency .
Q. How can researchers determine the physicochemical properties of this compound experimentally?
- Lipophilicity : Measure logP values via reverse-phase HPLC.
- Solubility : Use shake-flask methods in buffers (pH 1–7.4).
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.
- Reference analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C) for comparative analysis .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address regioselectivity in pyrrolidine functionalization?
- Use computational modeling (DFT calculations) to predict reactive sites on the pyrrolidine ring.
- Employ directed ortho-metalation (DoM) strategies with lithium amides to control substitution patterns.
- Validate outcomes via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry .
Q. What experimental strategies confirm kinase inhibition activity, and how can contradictory data be resolved?
- In vitro assays : Use ADP-Glo™ kinase assays to measure ATP consumption.
- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify binding affinity (KD).
- Structural analysis : Co-crystallize the compound with target kinases (e.g., TrkA) to identify binding modes.
- If contradictions arise (e.g., conflicting IC50 values), cross-validate using orthogonal assays (e.g., cellular phosphorylation assays) and control for off-target effects .
Q. What computational tools predict metabolic stability and potential toxicity of this compound?
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and hepatotoxicity.
- Metabolite identification : Simulate phase I/II metabolism with software like Meteor Nexus.
- Validate predictions via in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How can regioselective functionalization of the pyridine ring be achieved for SAR studies?
- Directed C-H activation : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids at the 4-position.
- Protecting group strategies : Temporarily block the trifluoromethyl group with TMSCl to direct reactions to the 2-position.
- Monitor regioselectivity via LC-MS and 19F NMR .
Q. What comparative SAR insights can be drawn from analogs with modified pyrrolidine or benzoyl groups?
- Pyrrolidine modifications : Replacing the benzoyl group with 4-methoxybenzoyl (as in EVT-2761069) increases solubility but reduces kinase affinity.
- Trifluoromethyl positioning : Analogs with trifluoromethyl at the pyridine 3-position (vs. 4-position) show altered binding kinetics due to steric effects.
- Tabulate IC50 values and logD7.4 for systematic SAR analysis .
Methodological Notes
- Data Contradiction Resolution : Always cross-validate bioactivity data using orthogonal assays (e.g., SPR + cellular assays) and control for batch-to-batch compound variability.
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) to mitigate yield discrepancies.
- Safety Protocols : Refer to SDS guidelines for handling nitro intermediates (e.g., 2-((4-(2-nitroethyl)benzyl)oxy)pyridine ) to avoid inhalation/contact hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
